

5-Hydroxy-4-octanone: Application Notes and Protocols for Food Science

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Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

Cat. No.: B1296008

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Introduction

5-Hydroxy-4-octanone, also known as butyroin, is a flavoring agent recognized for its sweet, buttery, and slightly pungent, nut-like aroma and taste.[1][2] It is found naturally in cocoa, tea (*Camellia sinensis*), and coconut (*Cocos nucifera*).[1][2][3] This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) and is used to impart or enhance flavor in a variety of food products.[1][4] These application notes provide detailed protocols for the analysis, sensory evaluation, and application of **5-hydroxy-4-octanone** in food systems.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-hydroxy-4-octanone** is presented in Table 1. This data is crucial for its handling, storage, and application in food manufacturing.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₂	[1][5]
Molecular Weight	144.21 g/mol	[1][5]
Appearance	Yellowish liquid	[3][6]
Odor	Sweet, slightly pungent, buttery, nut-like	[1][2]
Taste	Sweet, buttery, oily	[2]
Boiling Point	187.7 °C at 760 mmHg; 80-82 °C at 10 mmHg	[6][7]
Density	0.916 g/mL at 25 °C	[2][7]
Refractive Index	1.4315 at 20 °C	[2][7]
Solubility	Almost insoluble in water; soluble in alcohol and oils	[2][3]
FEMA Number	2587	[3][8]
JECFA Number	416	[3][8]
CAS Number	496-77-5	[2][7]

Regulatory Status and Usage Levels

5-Hydroxy-4-octanone is considered safe for use as a flavoring agent at current levels of intake.[3][8] The FDA has approved its use in food under 21 CFR 172.515.[3] Suggested usage levels in various food categories are outlined in Table 2.

Food Category	Usage Level (mg/kg)
Alcohol-free beverages	0.5 - 5.0
Cold drinks	1.0 - 20.0
Candy	10.0
Baked goods	7.8

Data sourced from ChemBK.[\[9\]](#)

Experimental Protocols

Protocol 1: Quantitative Analysis of 5-Hydroxy-4-octanone in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of **5-hydroxy-4-octanone** in a food product, such as a beverage or baked good.

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)

- Homogenize 5 g of the food sample.
- Place the homogenized sample into a 20 mL headspace vial.
- Add an appropriate internal standard (e.g., 2-heptanone).
- Seal the vial with a PTFE/silicone septum.
- Equilibrate the vial at 60°C for 15 minutes.
- Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

2. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Inlet Temperature: 250°C (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 5°C/min.
 - Ramp to 250°C at 15°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-350.

3. Quantification

- Create a calibration curve using standard solutions of **5-hydroxy-4-octanone**.
- Identify the target compound based on its retention time and mass spectrum.
- Quantify using the peak area ratio of the analyte to the internal standard.



[Click to download full resolution via product page](#)**Figure 1.** Workflow for GC-MS analysis of **5-hydroxy-4-octanone**.

Protocol 2: Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between a control product and a product containing **5-hydroxy-4-octanone**.

1. Panelist Selection and Training

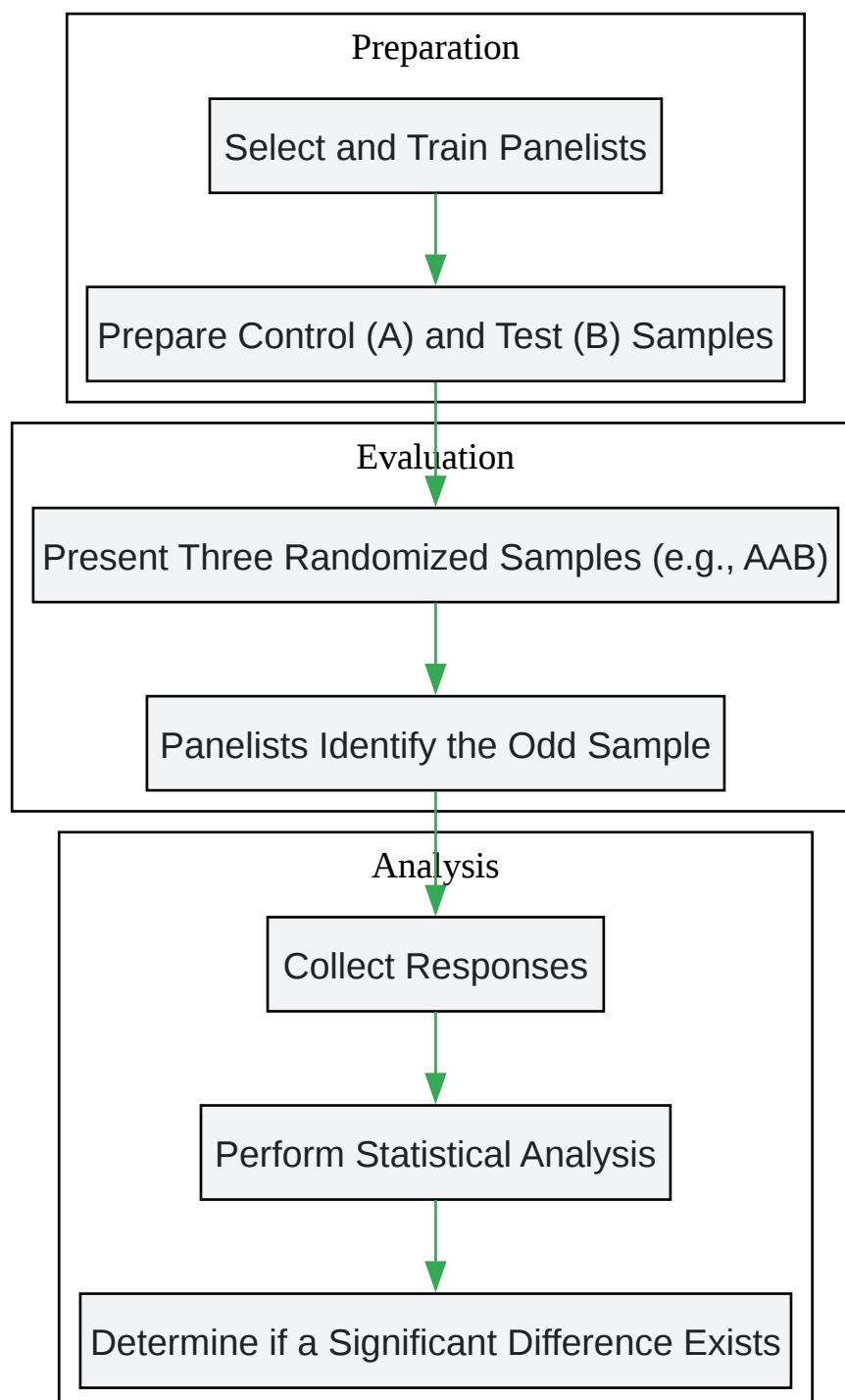
- Select 20-30 panelists who are regular consumers of the product type being tested.
- Train panelists to recognize the basic tastes and the specific flavor profile of **5-hydroxy-4-octanone**.

2. Sample Preparation

- Prepare two batches of the food product: a control batch (A) and a batch with a specific concentration of **5-hydroxy-4-octanone** (B).
- Present three samples to each panelist in a randomized order, with two being identical and one being different (e.g., AAB, BBA, ABA, BAB).

3. Evaluation

- Ask panelists to identify the sample that is different from the other two.
- Collect and analyze the data to determine if a statistically significant number of panelists correctly identified the odd sample.

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